molecular formula C19H21N3OS2 B6476519 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(phenylsulfanyl)propanamide CAS No. 2640976-96-9

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(phenylsulfanyl)propanamide

Cat. No. B6476519
CAS RN: 2640976-96-9
M. Wt: 371.5 g/mol
InChI Key: XZBFZGHQZCFAOW-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of these functional groups could potentially give the compound interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactions that the compound can undergo would be determined by the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The thiophene ring might also undergo reactions typical of aromatic compounds.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized, and their antileishmanial and antimalarial activities were evaluated. The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .

Antiviral Activity

Indole derivatives, which are structurally similar to your compound, have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that your compound might also have potential anti-inflammatory applications.

Anticancer Activity

Indole derivatives have been reported to possess anticancer activity . Therefore, it’s possible that your compound could also have potential anticancer applications.

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activity . This suggests that your compound might also have potential antioxidant applications.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . This suggests that your compound might also have potential antimicrobial applications.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity . This suggests that your compound might also have potential antidiabetic applications.

Anticholinesterase Activity

Indole derivatives have been reported to possess anticholinesterase activity . This suggests that your compound might also have potential anticholinesterase applications.

properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-22-14-15(13-21-22)18-8-7-17(25-18)9-11-20-19(23)10-12-24-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBFZGHQZCFAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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